molecular formula C10H6O3 B6238523 3-ethynyl-5-formylbenzoic acid CAS No. 2418727-05-4

3-ethynyl-5-formylbenzoic acid

Cat. No.: B6238523
CAS No.: 2418727-05-4
M. Wt: 174.2
InChI Key:
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Description

3-ethynyl-5-formylbenzoic acid is an organic compound with the molecular formula C10H6O3 It is characterized by the presence of an ethynyl group at the third position and a formyl group at the fifth position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-formylbenzoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boronic acids or esters as reagents, which react with halogenated benzoic acid derivatives in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, palladium catalysts

Major Products

    Oxidation: 3-ethynyl-5-carboxybenzoic acid

    Reduction: 3-ethynyl-5-hydroxybenzoic acid

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

3-ethynyl-5-formylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its formyl and ethynyl groups may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethynylbenzoic acid
  • 5-formylbenzoic acid
  • 3-ethynyl-4-formylbenzoic acid

Uniqueness

3-ethynyl-5-formylbenzoic acid is unique due to the simultaneous presence of both ethynyl and formyl groups on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

2418727-05-4

Molecular Formula

C10H6O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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